molecular formula C9H8BrF3O B1451932 2-Methoxy-6-(trifluoromethyl)benzyl bromide CAS No. 1017779-04-2

2-Methoxy-6-(trifluoromethyl)benzyl bromide

Cat. No. B1451932
CAS RN: 1017779-04-2
M. Wt: 269.06 g/mol
InChI Key: WJUBRZQZRVVXBG-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzyl bromide is a chemical compound used in chemical synthesis . Its molecular formula is C9H8BrF3O . It is sold by various suppliers, including Apollo Scientific and Matrix Scientific .


Synthesis Analysis

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl bromide involves a free radical reaction . N-bromosuccinimide (NBS) is used in the initiating step, where it loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the final product .


Molecular Structure Analysis

The InChI code for 2-Methoxy-6-(trifluoromethyl)benzyl bromide is 1S/C9H8BrF3O/c1-14-8-4-2-3-7(6(8)5-10)9(11,12)13/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-6-(trifluoromethyl)benzyl bromide include a molecular weight of 269.06 , a refractive index of n20/D 1.494 , and a density of 1.571 g/mL at 25 °C . It is a solid at room temperature .

Scientific Research Applications

Direct Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) explored a novel method for the trifluoromethoxylation of aliphatic substrates, where a trifluoromethoxide anion substitutes activated bromides, such as benzyl bromide, under microwave irradiation. This process facilitates the formation of aliphatic trifluoromethyl ethers, marking a significant advancement in the nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring (Marrec et al., 2010).

Arylseleninic Acid-Catalyzed Bromination

Drake et al. (2003) discovered that arylseleninic acids serve as efficient catalysts for the bromination of organic substrates using sodium bromide and hydrogen peroxide. Their research highlighted the capacity of these catalysts to facilitate bromination across a range of organic substrates, offering a new perspective on the use of sodium bromide for bromination reactions (Drake et al., 2003).

Nucleophilic Trifluoromethylation Reactions

Kim and Shreeve (2004) introduced a new approach for nucleophilic trifluoromethylation reactions using trifluoromethyl(trimethyl)silane in ionic liquids. Their work demonstrated the effective conversion of benzyl bromide into benzyl fluoride, showcasing the potential of ionic liquids in facilitating these reactions with high efficiency (Kim & Shreeve, 2004).

Electrochemical Bromination of 4-Methoxy Toluene

Kulangiappar et al. (2014) explored the electrochemical bromination of 4-methoxy toluene, leading to the production of 3-bromo 4-methoxy benzyl bromide. This method offers an environmentally friendly alternative to traditional bromination techniques, emphasizing the importance of green chemistry in modern research (Kulangiappar et al., 2014).

Benzylic Brominations in (Trifluoromethyl)benzene

Suarez et al. (2009) conducted a study on benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene, employing photochemical activation. Their findings indicate a clean, rapid, and high-yielding reaction process that replaces conventional solvents with less-toxic alternatives, contributing to safer and more sustainable chemical processes (Suarez et al., 2009).

Safety and Hazards

2-Methoxy-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-4-2-3-7(6(8)5-10)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUBRZQZRVVXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220164
Record name 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)benzyl bromide

CAS RN

1017779-04-2
Record name 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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